molecular formula C5H8F2O B6279563 2,2-difluorocyclopentan-1-ol CAS No. 1545583-60-5

2,2-difluorocyclopentan-1-ol

Cat. No.: B6279563
CAS No.: 1545583-60-5
M. Wt: 122.1
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Description

2,2-Difluorocyclopentan-1-ol is a fluorinated organic compound that serves as a versatile synthon in medicinal chemistry and drug discovery research. The presence of both the gem-difluoro group and the hydroxy group on the cyclopentane ring makes it a valuable scaffold for constructing more complex molecules. The gem-difluoro motif is known to influence the electronic properties, metabolic stability, and lipophilicity of lead compounds, which can be crucial in optimizing their pharmacokinetic profiles . While direct biological data for this specific compound is limited, its structural features are common in advanced pharmaceutical research. For instance, similar 2,2-difluorinated alcohol subunits are incorporated into potent active compounds, such as fused tricyclic molecules investigated as therapeutic agents . Researchers can utilize this chemical as a key starting material to develop novel substances, leveraging the cyclopentane ring as a core structural element. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

1545583-60-5

Molecular Formula

C5H8F2O

Molecular Weight

122.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluorocyclopentan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. sigmaaldrich.comnih.gov For 2,2-difluorocyclopentan-1-ol, the primary strategic disconnections involve the alcohol functionality and the gem-difluoro group.

A primary disconnection of the carbon-oxygen bond of the alcohol (a C-O disconnection) points to 2,2-difluorocyclopentanone as the immediate precursor. This transformation in the forward sense is a standard reduction of a ketone to an alcohol. The stereochemistry of the target alcohol can be addressed at this stage through stereoselective reduction methods.

Approaches to the 2,2-Difluorocyclopentane Core

The central challenge in synthesizing the target alcohol is the construction of the 2,2-difluorocyclopentanone intermediate. This can be approached by first forming the five-membered ring and then introducing the fluorine atoms, or by using fluorinated building blocks to construct the ring.

Construction of the Five-Membered Carbocycle

The cyclopentanone framework is a common structural motif in organic chemistry. nih.gov Standard methods for its synthesis are well-established and can provide the necessary non-fluorinated precursor. One classical method is the pyrolysis of adipic acid or its salts, such as barium adipate, which undergoes intramolecular cyclization and decarboxylation to yield cyclopentanone. organic-chemistry.org Another powerful method is the Dieckmann condensation, an intramolecular Claisen condensation of an adipate ester (a 1,6-diester), which forms a β-keto ester that can be subsequently hydrolyzed and decarboxylated to afford cyclopentanone. These methods provide a reliable supply of the basic carbocyclic skeleton prior to fluorination.

Introduction of Geminal Difluorine Functionality

With cyclopentanone as the starting point, several methods exist to introduce the C-F bonds at the α-position to form the gem-difluoro ketone. These can be broadly categorized into direct fluorination reactions and multistep routes.

Direct α,α-difluorination of ketones involves the use of electrophilic fluorinating agents. organic-chemistry.org The reaction proceeds via the enol or enolate form of the ketone. The introduction of the first fluorine atom is often straightforward, but the second fluorination can be more challenging. The electron-withdrawing nature of the first fluorine atom decreases the acidity of the remaining α-proton and slows the rate of enolization of the intermediate 2-fluoro-1,3-diketone. nih.gov

Commonly used electrophilic fluorinating reagents include N-fluoropyridinium salts and N-fluorosulfonimides, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example. organic-chemistry.org To achieve difluorination, basic conditions or the addition of water may be necessary to accelerate the enolization of the monofluorinated intermediate. nih.gov

ReagentSubstrateConditionsProductYield
Selectfluor®1,3-DiketonesBase (e.g., Na2CO3), Solvent2,2-Difluoro-1,3-diketonesGood
Fluorine gas (F2)1,3-DiketonesQuinuclidine, Solvent2,2-Difluoro-1,3-dicarbonylsGood

This table presents generalized data for the difluorination of 1,3-dicarbonyl compounds, which serves as a model for the difluorination of ketones like cyclopentanone. nih.gov

An alternative to direct fluorination is the deoxofluorination of the carbonyl group in cyclopentanone. This method directly converts the C=O group into a CF₂ group. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation. acsgcipr.orguwindsor.ca These reagents are particularly useful for converting ketones into the corresponding gem-difluorides. acsgcipr.org

Another multistep approach involves halogen exchange reactions, although this is more commonly applied to the synthesis of gem-difluorides from gem-dihalides other than ketones. For instance, a gem-dichloride can be converted to a gem-difluoride using a fluoride source. A related strategy is the oxidative desulfurization-difluorination of 1,3-dithiolanes, which can be prepared from ketones. wikipedia.orgnih.gov

The use of fluorinated building blocks offers a convergent approach where the fluorine atoms are incorporated early in the synthesis. For example, a cyclization reaction could be designed using a precursor that already contains a difluoromethylene unit. This strategy can avoid the often harsh conditions of direct fluorination on complex molecules. nih.gov

MethodReagent(s)TransformationNotes
DeoxofluorinationDAST, Deoxo-Fluor®C=O → CF₂Effective for converting ketones to gem-difluorides. acsgcipr.org
Halogen ExchangeAgBF₄, HgF₂CCl₂ → CF₂More common for non-ketonic substrates. nih.gov
Building Block Synthesisβ-CF₃-1,3-enynesCyclizationConstructs the ring with fluorine already incorporated.

Stereoselective Synthesis of this compound

Once 2,2-difluorocyclopentanone is obtained, the final step is the reduction of the ketone to the alcohol. To produce a single enantiomer of this compound, an asymmetric reduction is required. This is a well-developed area of organic synthesis, with several reliable methods available.

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), are highly effective for the enantioselective reduction of ketones. They operate under mild conditions and can exhibit excellent chemo- and enantioselectivity, often providing access to chiral fluorinated hydroxyketones and related alcohols with very high enantiomeric excess (>98% ee).

Chiral Chemical Reductants: A prominent method for the catalytic, asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction uses a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., borane-THF or catecholborane). This method is widely used for reducing various prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity. Other approaches include the use of chirally modified borohydrides or catalytic transfer hydrogenation with chiral transition metal complexes. The strong electron-withdrawing effect of the adjacent difluoro group can influence the reactivity of the ketone, but these established methods are generally applicable to fluorinated substrates. nih.gov

MethodCatalyst/ReagentReductantSelectivity
BiocatalysisKetoreductase (KRED)NAD(P)H cofactor (regenerated)Excellent ee (>98%) often observed.
CBS ReductionChiral OxazaborolidineBorane (BH₃)High ee (often >90%) for many ketones.
Transfer HydrogenationChiral Ru- or Rh-complexIsopropanol or Formic AcidHigh ee, depends on ligand and substrate.
Chiral HydrideBINAL-H (from BINOL and LiAlH₄)Hydride from reagentHigh ee, particularly for aryl alkyl ketones.

Enantioselective Approaches

The primary challenge in synthesizing chiral this compound lies in the stereoselective formation of the hydroxyl-bearing stereocenter. Enantioselective approaches aim to produce a single enantiomer ((R)- or (S)-2,2-difluorocyclopentan-1-ol) from the prochiral precursor, 2,2-difluorocyclopentanone.

Asymmetric Reduction of 2,2-Difluorocyclopentanone

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding ketone, 2,2-difluorocyclopentanone. This transformation can be achieved using various catalytic systems, including transition-metal catalysis and chiral reducing agents.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation:

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful methods for the enantioselective reduction of ketones. These reactions typically employ chiral ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes as catalysts. For instance, Ru(II) complexes coordinated with chiral diphosphine ligands (e.g., BINAP) and diamine ligands (e.g., TsDPEN) are highly effective for the reduction of a wide range of ketones.

In a typical ATH process, a hydrogen source such as a mixture of formic acid and triethylamine (FA/TEA) or isopropanol is used in the presence of a chiral catalyst to deliver hydrogen selectively to one face of the ketone. The gem-difluoro groups adjacent to the carbonyl in 2,2-difluorocyclopentanone increase the electrophilicity of the carbonyl carbon, which can facilitate the reduction. The stereochemical outcome is dictated by the specific chiral ligand employed.

Table 1: Representative Catalysts for Asymmetric Reduction of Prochiral Ketones This table presents catalysts and conditions commonly used for the asymmetric reduction of ketones analogous to 2,2-difluorocyclopentanone, as specific data for this substrate is not widely published.

Catalyst SystemHydrogen SourceTypical SubstrateEnantiomeric Excess (ee)
RuCl₂[(S)-BINAP][(S)-DAIPEN]H₂Aromatic Ketones>98%
(R,R)-TsDPEN-Ru(II)HCOOH/NEt₃Alkyl Aryl Ketones>99%
[Ir(cod)Cl]₂ / (S)-f-spiroPhosH₂Cyclic Ketonesup to 99%
CBS Catalyst (Corey-Bakshi-Shibata)Borane (BH₃)Prochiral Ketones>95%
Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be employed in a multi-step sequence. For example, a chiral auxiliary, such as one derived from (1R,2S)-(-)-ephedrine or an Evans oxazolidinone, could be attached to a precursor molecule. An intramolecular cyclization reaction could then be performed where the auxiliary directs the formation of the cyclopentane (B165970) ring and the subsequent stereocenter. Finally, removal of the auxiliary would yield the chiral product. While effective, this method is often less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic reduction of ketones is possible, a more common strategy involves the enantioselective functionalization of a precursor followed by a reduction step.

For instance, an organocatalytic alpha-functionalization of a cyclopentanone derivative could be envisioned. A chiral amine catalyst, such as a derivative of proline or a MacMillan catalyst, could be used to form a chiral enamine intermediate. This intermediate could then react with an electrophile to set a stereocenter. Subsequent chemical modifications, including the introduction of the gem-difluoro group and reduction of the carbonyl, would lead to the desired chiral alcohol. This approach offers the advantage of avoiding toxic or expensive metals but may require a longer synthetic route.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.

The reduction of 2,2-difluorocyclopentanone can be performed using either isolated KREDs or whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae). These enzymes utilize cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as the hydride source. A key advantage of biocatalysis is the often-exceptional enantioselectivity (frequently >99% ee) and the mild reaction conditions (room temperature, aqueous media). Furthermore, by selecting an appropriate enzyme (either a wild-type or an engineered variant), it is possible to selectively produce either the (R)- or (S)-enantiomer of the final alcohol.

Table 2: Examples of Biocatalytic Reduction of Cyclic Ketones This table illustrates the potential of biocatalysts for the reduction of substrates similar to 2,2-difluorocyclopentanone.

Enzyme SourceCofactor SystemSubstrate ExampleProduct ConfigurationEnantiomeric Excess (ee)
Lactobacillus kefirNADPH2-Chlorocyclopentanone(S)>99%
Candida parapsilosisNADPH3-Methylcyclopentanone(1S,3R)>98%
Engineered Ketoreductase (e.g., from Codexis)NADPH (with glucose/GDH regeneration)Various cyclic ketones(R) or (S)>99%
Saccharomyces cerevisiaeNADHEthyl 2-oxocyclopentanecarboxylate(1R,2S)>95%

Diastereoselective Control in Ring-Forming Reactions

In cases where the cyclopentane ring is constructed with pre-existing stereocenters, or when multiple stereocenters are formed during the cyclization, diastereoselective control becomes crucial. The fluorine atoms in this compound can influence the stereochemical outcome of ring-forming reactions due to steric and electronic effects.

For example, an intramolecular aldol (B89426) condensation of a fluorinated linear precursor could be employed to form the cyclopentanone ring. The stereochemistry of the newly formed centers would be influenced by the existing stereochemistry in the starting material and the reaction conditions (e.g., choice of base, solvent, and temperature). The gem-difluoro group can exert stereoelectronic effects that favor certain transition states, thereby leading to a specific diastereomer.

Control of Hydroxyl Group Stereochemistry

The stereochemistry of the hydroxyl group is a critical aspect of the synthesis of this compound. As detailed in the enantioselective approaches (Section 2.3.1), starting from the prochiral ketone allows for the direct formation of a specific enantiomer.

However, if a chiral, substituted 2,2-difluorocyclopentanone is used as the starting material, the reduction of the carbonyl group becomes a diastereoselective transformation. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent. This is known as substrate-controlled stereoselection.

Sterically Hindered Reagents: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will approach the carbonyl group from the less sterically hindered face of the molecule, leading to the formation of one diastereomer.

Less Hindered Reagents: Smaller reducing agents, such as sodium borohydride (NaBH₄), may show less selectivity, potentially leading to a mixture of diastereomers. The facial selectivity in this case would be more influenced by electronic factors, such as the Felkin-Anh model, rather than purely steric hindrance.

By carefully selecting the appropriate reducing agent, it is possible to control the relative stereochemistry of the hydroxyl group with respect to other substituents on the cyclopentane ring.

Synthetic Routes from Chiral Pool Precursors (e.g., Vince Lactam derivatives)

The use of chiral pool precursors offers an efficient strategy for the synthesis of enantiomerically pure compounds. Vince Lactam, a bicyclic γ-lactam, is a versatile chiral building block that has been extensively used in the synthesis of carbocyclic nucleosides and other biologically active molecules. researchgate.netnih.gov While a direct, documented synthesis of this compound from Vince Lactam derivatives is not extensively reported in the literature, a plausible synthetic pathway can be conceptualized based on known transformations of this chiral precursor and established fluorination methodologies.

A hypothetical, yet chemically sound, synthetic route could commence with the protection of the nitrogen atom of a suitable Vince Lactam derivative, for instance, with a Boc group. Subsequent stereoselective dihydroxylation of the double bond, followed by oxidative cleavage of the resulting diol, would yield a protected amino dialdehyde. Intramolecular cyclization of this intermediate, potentially via an aldol-type reaction, could afford a functionalized cyclopentanone precursor. This cyclopentanone would then be the key intermediate for the introduction of the gem-dinal difluoro group.

An alternative approach could involve the catalytic hydrogenation of the double bond in a protected Vince Lactam derivative, followed by ring-opening of the bicyclic system to generate a functionalized cyclopentane ring. Subsequent manipulation of the functional groups could lead to the desired cyclopentanone precursor for fluorination. The stereochemistry of the final product would be dictated by the stereochemistry of the starting Vince Lactam and the stereoselectivity of the subsequent transformations.

The key step in this proposed sequence is the introduction of the gem-difluoro moiety onto the cyclopentanone ring. This transformation can be achieved using various deoxofluorinating agents, which will be discussed in more detail in the following section. Subsequent reduction of the ketone functionality would then yield the target this compound. The stereochemical outcome of this reduction could be controlled through the use of stereoselective reducing agents.

While this section outlines a potential synthetic strategy, it is important to note that the experimental validation and optimization of each step would be necessary to establish a viable and efficient synthesis of this compound from Vince Lactam derivatives.

Development of Novel Reagents and Catalytic Systems for Synthesis

The synthesis of gem-difluorinated compounds, including this compound, heavily relies on the availability of efficient and selective fluorinating agents. The direct deoxofluorination of ketones is a common strategy to introduce a CF₂ group.

Novel Fluorinating Reagents:

Several reagents have been developed for the gem-difluorination of ketones. Some of the most commonly used include:

Diethylaminosulfur Trifluoride (DAST) and its analogues like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are widely used for the conversion of ketones to gem-difluorides. rsc.org Deoxo-Fluor® is often preferred due to its increased thermal stability compared to DAST. rsc.org

Selectfluor® (F-TEDA-BF₄) is an electrophilic fluorinating agent that can be used for the fluorination of various substrates, including the synthesis of α-fluoroketones which can be further transformed. nih.gov In some cases, it can be used for the direct conversion of dicarbonyl compounds to their gem-difluoro derivatives. nih.gov

Difluoromethyl 2-pyridyl sulfone has emerged as a novel and efficient reagent for the gem-difluoroolefination of aldehydes and ketones, which can be a precursor to gem-difluoroalkanes. nih.gov

The choice of fluorinating agent often depends on the specific substrate, its functional group tolerance, and the desired reaction conditions.

Catalytic Systems for Asymmetric Synthesis:

The synthesis of specific stereoisomers of this compound requires the use of asymmetric catalytic methods. This can be achieved at two key stages: the asymmetric synthesis of the cyclopentanone precursor or the stereoselective reduction of the 2,2-difluorocyclopentanone.

Recent advances in organocatalysis and transition-metal catalysis have provided powerful tools for the enantioselective α-fluorination of ketones. nih.gov Chiral primary amine catalysts, for instance, have been shown to effectively catalyze the enantioselective α-fluorination of cyclic ketones. nih.gov While this would lead to a monofluorinated product, subsequent fluorination could potentially provide a route to chiral gem-difluorinated compounds.

Furthermore, the development of catalytic asymmetric methods for the synthesis of functionalized cyclopentanones, such as multicatalytic cascade reactions, can provide access to chiral cyclopentanone precursors for subsequent fluorination. beilstein-journals.org

For the final reduction step, a variety of chiral reducing agents and catalytic hydrogenation systems can be employed to control the stereochemistry of the hydroxyl group in this compound.

The ongoing development of new fluorinating reagents with improved safety profiles and reactivity, alongside novel and more efficient catalytic systems for asymmetric synthesis, is crucial for advancing the synthesis of complex fluorinated molecules like this compound.

Below is an interactive data table summarizing some of the key reagents and catalytic systems discussed:

Reagent/Catalyst TypeSpecific Example(s)Application in Synthesis of this compoundKey Features
Deoxofluorinating Agents DAST, Deoxo-Fluor®Direct conversion of a cyclopentanone precursor to 2,2-difluorocyclopentanone.Effective for gem-difluorination of ketones. Deoxo-Fluor® offers better thermal stability. rsc.org
Electrophilic Fluorinating Agents Selectfluor®Potential for stepwise fluorination or direct difluorination of activated substrates. nih.govVersatile electrophilic fluorine source.
gem-Difluoroolefination Reagents Difluoromethyl 2-pyridyl sulfoneFormation of a difluoroalkene from a cyclopentanone precursor, which can be further reduced. nih.govProvides an alternative route to the gem-difluoro moiety.
Organocatalysts for Asymmetric Fluorination Chiral Primary AminesEnantioselective α-fluorination of a cyclopentanone precursor. nih.govEnables the synthesis of chiral monofluorinated intermediates.
Multicatalytic Systems Secondary Amine / N-Heterocyclic CarbeneAsymmetric synthesis of functionalized cyclopentanone precursors. beilstein-journals.orgAllows for the construction of chiral cyclopentane rings from simple starting materials.

Scalability and Process Optimization in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory procedure to a larger, more practical scale presents several challenges, particularly when dealing with fluorination reactions. These challenges include the handling of hazardous reagents, controlling reaction exotherms, and ensuring consistent product quality.

Scalability Considerations:

Reagent Selection and Handling: Many fluorinating agents are corrosive, toxic, and/or moisture-sensitive, requiring specialized equipment and handling procedures. google.com For larger scale synthesis, the use of more stable and less hazardous reagents like Deoxo-Fluor® over DAST is often preferred. rsc.org The development of solid, easier-to-handle fluorinating agents is an ongoing area of research. google.com

Reaction Conditions: Fluorination reactions can be highly exothermic. researchgate.net Careful control of reaction temperature, addition rates, and efficient heat dissipation are crucial for safe and reproducible scale-up. The use of flow chemistry can offer significant advantages in this regard by providing better temperature control and mixing. researchgate.net

Purification: The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties. Developing robust and scalable purification methods, such as crystallization or distillation, is a critical aspect of process optimization.

Process Optimization Strategies:

Route Scouting: Evaluating multiple synthetic routes to identify the most efficient, cost-effective, and scalable pathway is a key initial step.

Parameter Optimization: A systematic study of reaction parameters such as temperature, concentration, stoichiometry, and reaction time is necessary to maximize yield and minimize impurities. Design of Experiments (DoE) can be a powerful tool for this purpose.

Catalyst Loading and Turnover: For catalytic reactions, minimizing catalyst loading while maintaining high efficiency is important for cost reduction and simplifying product purification.

Work-up and Isolation Procedures: Developing simple and efficient work-up and isolation procedures that minimize product loss and are amenable to larger scale operations is essential.

The successful laboratory-scale synthesis of this compound on a larger scale requires careful consideration of all these factors. A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing a safe, robust, and efficient synthetic process.

Reactivity and Transformational Chemistry of 2,2 Difluorocyclopentan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group in 2,2-difluorocyclopentan-1-ol is the primary site for a variety of chemical transformations, including nucleophilic substitutions, derivatization, oxidation, and elimination reactions.

The conversion of the hydroxyl group into other functionalities is a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecular architectures.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acid chloride or anhydride) yields an ester. The most common method is the Fischer esterification, where the alcohol and a carboxylic acid are heated in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.combyjus.com

Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. This method is generally most effective with primary alkyl halides to avoid competing elimination reactions.

Reaction TypeTypical ReagentsCatalyst/ConditionsProduct
Fischer EsterificationCarboxylic Acid (R-COOH)H₂SO₄ or TsOH, HeatEster (R-COOR')
AcylationAcid Chloride (R-COCl)Pyridine or Et₃NEster (R-COOR')
Williamson Ether SynthesisAlkyl Halide (R-X)1. Strong Base (e.g., NaH) 2. Sₙ2 reactionEther (R-OR')

Table 1: General Conditions for Esterification and Etherification of Alcohols.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,2-difluorocyclopentanone, is a fundamental transformation. Several modern oxidation methods are suitable for this purpose, offering mild conditions and high selectivity, thereby avoiding over-oxidation or side reactions. organic-chemistry.orgwikipedia.orgwikipedia.org

Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N). organic-chemistry.orgwikipedia.org The reaction proceeds at low temperatures (typically -78 °C) and is known for its tolerance of a wide variety of functional groups. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination reaction facilitated by the base to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide. wikipedia.orgchemistrysteps.com

Dess-Martin Periodinane (DMP) Oxidation: This reaction utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, to achieve a mild and efficient oxidation. wikipedia.orgwikipedia.org It is often carried out at room temperature in chlorinated solvents like dichloromethane (CH₂Cl₂). wikipedia.org The reaction is known for its high yields, rapid completion, and compatibility with sensitive functional groups. wikipedia.org

Oxidation MethodKey ReagentsTypical SolventTemperature
Swern Oxidation1. DMSO, (COCl)₂ 2. Et₃NDichloromethane (CH₂Cl₂)-78 °C to room temp.
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room temperature

Table 2: Common Methods for the Oxidation of Secondary Alcohols.

To facilitate nucleophilic substitution or elimination reactions, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. Sulfonate esters, such as tosylates and triflates, are excellent leaving groups due to the ability of the sulfonate anion to stabilize the negative charge through resonance. youtube.commasterorganicchemistry.com

Tosylation: The reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base like pyridine yields the corresponding tosylate. nih.govlibretexts.org The base serves to neutralize the HCl byproduct. khanacademy.org This conversion occurs without changing the configuration at the carbon atom bearing the oxygen. libretexts.org The resulting tosylate is a versatile intermediate that can be readily displaced by a wide range of nucleophiles. nih.gov

Triflation: For an even more reactive leaving group, the alcohol can be converted to a triflate by reacting it with trifluoromethanesulfonic anhydride (Tf₂O), typically in the presence of a non-nucleophilic base such as pyridine or 2,6-lutidine. commonorganicchemistry.comresearchgate.net The triflate group is one of the best leaving groups in organic chemistry, making triflates highly reactive substrates for substitution and elimination reactions. tcichemicals.com

Leaving GroupReagentBaseKey Feature
Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl)PyridineExcellent leaving group
Triflate (-OTf)Trifluoromethanesulfonic anhydride (Tf₂O)Pyridine, 2,6-LutidineExtremely reactive leaving group

Table 3: Reagents for the Activation of Alcohols.

Once the hydroxyl group of this compound is converted into a good leaving group (e.g., a tosylate), it can undergo an elimination reaction to form an alkene. When treated with a strong, non-nucleophilic base, the tosylate of this compound can eliminate to produce difluorocyclopentene isomers.

The regiochemical outcome of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). In the case of this compound derivatives, elimination can lead to either 3,3-difluorocyclopent-1-ene or 1,1-difluorocyclopent-2-ene. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the adjacent protons and potentially affect the product distribution.

Nucleophilic Substitutions and Derivatization Strategies

Influence of the Geminal Difluorine Group on Reactivity

The presence of the two fluorine atoms on the carbon adjacent to the hydroxyl-bearing carbon has a significant impact on the reactivity of this compound.

Electronic Effects: Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect has several consequences:

Increased Acidity of the Hydroxyl Group: The C-F bonds withdraw electron density from the rest of the molecule, making the O-H bond more polarized and the alcohol more acidic compared to non-fluorinated cyclopentanol.

Destabilization of Carbocations: The inductive effect strongly destabilizes any developing positive charge (carbocation) on the adjacent carbon (C1). This would significantly hinder or prevent reactions that proceed through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate after the departure of a leaving group.

Reduced Nucleophilicity of the Hydroxyl Group: The withdrawal of electron density by the fluorine atoms reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to the oxygen in cyclopentanol. This may slow down reactions where the alcohol acts as the nucleophile, such as in the initial step of tosylation or Fischer esterification.

Steric Effects: While fluorine has a relatively small atomic radius, the presence of two fluorine atoms on the same carbon creates a defined steric environment. This may influence the approach of bulky reagents to the reaction center at C1. However, the steric hindrance from a gem-difluoro group is generally considered to be modest. nih.gov

Inductive and Stereoelectronic Effects on the Ring System

The presence of two fluorine atoms on the C2 carbon of the cyclopentane (B165970) ring in this compound introduces significant electronic perturbations. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences for the reactivity of the molecule.

The C-F bonds are highly polarized, with a significant partial positive charge induced on the C2 carbon. This polarization can influence the acidity of the hydroxyl proton at C1 and affect the electron density of the entire cyclopentane ring. Furthermore, the gem-difluoro group can exert stereoelectronic effects, which are orbital-based interactions that influence molecular conformation and reactivity. One such effect is the gauche effect, where the presence of electronegative substituents can favor a gauche conformation over an anti-conformation, contrary to what would be expected from steric considerations alone. In the context of this compound, the orientation of the C-F bonds relative to the C-O bond of the alcohol can influence the stability of different ring conformations and the accessibility of orbitals for reaction.

For instance, hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the antibonding orbitals (σ) of the C-F bonds, or between C-H or C-C bonding orbitals and the C-F σ orbitals, can play a crucial role in stabilizing certain conformations and influencing reaction pathways. While specific conformational analysis of this compound is not extensively documented, studies on related fluorinated cyclohexanes have demonstrated the significant impact of fluorine substitution on conformational equilibria.

Neighboring Group Participation Studies

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular involvement of a nearby functional group in a reaction, often leading to enhanced reaction rates and specific stereochemical outcomes. wikipedia.orgdalalinstitute.com In principle, both the hydroxyl group and the fluorine atoms in this compound could act as neighboring groups.

The lone pairs of the hydroxyl oxygen can participate in reactions at an adjacent carbon, typically by displacing a leaving group to form a cyclic intermediate. dalalinstitute.com However, for this to occur at the C2 position, it would be sterically hindered and electronically disfavored due to the presence of the two fluorine atoms.

Ring-Opening and Ring-Expansion/Contraction Reactions

The strained five-membered ring of cyclopentane derivatives can undergo various transformations that involve cleavage of the ring or changes in ring size.

Ring-Opening Reactions: Ring-opening of the cyclopentane ring in this compound would require harsh conditions, as cyclopentanes are relatively stable. Such reactions are more common for more strained systems like cyclopropanes and cyclobutanes. However, if a carbocation were to be generated on the ring, subsequent rearrangements could lead to ring-opened products. For example, the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates has been shown to proceed with ring opening. researchgate.net

Ring-Expansion/Contraction Reactions: Ring expansion of a cyclopentyl system to a more stable cyclohexyl system, or contraction to a cyclobutyl system, can occur under specific reaction conditions, often involving carbocationic intermediates. For instance, a pinacol-type rearrangement of a vicinal diol derived from this compound could potentially lead to a ring-expanded ketone. Similarly, treatment of the corresponding amine with nitrous acid (Tiffeneau-Demjanov rearrangement) could also result in ring expansion or contraction. The presence of the gem-difluoro group at C2 would be expected to significantly influence the migratory aptitude of the adjacent carbon atoms in such rearrangements due to its strong inductive effect, which would destabilize any developing positive charge on C2.

Functionalization of the Cyclopentane Ring System

Further functionalization of the cyclopentane ring in this compound can be achieved through various synthetic transformations.

Oxidation of the Alcohol: The secondary alcohol at the C1 position can be oxidized to the corresponding ketone, 2,2-difluorocyclopentanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The resulting α,α-difluoroketone is a valuable synthetic intermediate. The synthesis of related 2,2-difluoro-1,3-dicarbonyl compounds has been reported via direct fluorination of the corresponding diketones. beilstein-journals.org

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. These reactions would allow for the introduction of a variety of other functional groups at the C1 position.

Reactions at the Carbonyl Group (of the corresponding ketone): The ketone, 2,2-difluorocyclopentanone, can undergo a range of reactions typical of carbonyl compounds. For example, it can serve as an electrophile in reactions with nucleophiles such as Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be a substrate for Wittig or Julia-Kocienski olefination reactions to introduce carbon-carbon double bonds. nih.gov

The table below summarizes some potential reactions for the functionalization of the 2,2-difluorocyclopentane ring system, starting from this compound.

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)2,2-DifluorocyclopentanoneOxidation
This compoundp-Toluenesulfonyl chloride, pyridine2,2-Difluorocyclopentyl tosylateEsterification
2,2-Difluorocyclopentyl tosylateSodium azide (NaN₃)1-Azido-2,2-difluorocyclopentaneNucleophilic Substitution
2,2-DifluorocyclopentanoneMethylmagnesium bromide (CH₃MgBr)1-Methyl-2,2-difluorocyclopentan-1-olNucleophilic Addition
2,2-Difluorocyclopentanone(Ph₃P=CH₂)(Difluorocyclopentylidene)methaneWittig Reaction

It is important to note that the reactivity in these transformations will be modulated by the electronic effects of the gem-difluoro group. For instance, the electrophilicity of the carbonyl carbon in 2,2-difluorocyclopentanone is expected to be enhanced due to the electron-withdrawing nature of the adjacent fluorine atoms.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,2-difluorocyclopentan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound displays signals corresponding to the various protons in the molecule. The proton on the carbon bearing the hydroxyl group (C1) is expected to appear as a multiplet due to coupling with adjacent protons on C5 and potentially long-range coupling with the fluorine atoms. The methylene (B1212753) protons on C3, C4, and C5 will also present as complex multiplets due to geminal and vicinal coupling with each other and vicinal coupling with the fluorine atoms at C2. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as specific experimental data is not available in the searched literature.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity
H1 3.8 - 4.2 - Multiplet
H3 1.8 - 2.2 - Multiplet
H4 1.6 - 2.0 - Multiplet
H5 1.7 - 2.1 - Multiplet
C1 - 70 - 80 t (²JCF)
C2 - 115 - 125 t (¹JCF)
C3 - 25 - 35 t (²JCF)
C4 - 20 - 30 t (³JCF)

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. thermofisher.comhuji.ac.ilbiophysics.org In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet of triplets due to coupling with the vicinal protons on C1 and C3. The chemical shift for alkyl fluorides typically falls in the range of -220 ppm to -75 ppm. thermofisher.com The precise chemical shift provides information about the electronic environment of the fluorine atoms. ucsb.edu

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and determining the stereochemistry and conformation of molecules. oatext.comnih.gov

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within the cyclopentane (B165970) ring. For instance, the H1 proton would show a cross-peak with the protons on C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign the proton and carbon signals for the CH and CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, which is crucial for determining the relative stereochemistry and preferred conformation of the cyclopentane ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. mdpi.com If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the puckering of the cyclopentane ring and the orientation of the hydroxyl and difluoro groups, offering a complete and unambiguous structural determination. While no specific crystallographic data for this compound was found in the searched literature, this method remains the gold standard for such analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. photothermal.com

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-F stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. C-H stretching vibrations for the sp³ hybridized carbons would appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds. photothermal.com The C-C bond vibrations of the cyclopentane ring would be readily observable. The symmetric C-F stretching mode may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive as specific experimental data is not available in the searched literature.)

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
O-H 3200-3600 (broad) Weak Stretching
C-H (sp³) 2850-3000 2850-3000 Stretching
C-F 1000-1200 (strong) 1000-1200 Stretching
C-O 1050-1150 Weak Stretching

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 122.11 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 122. Subsequent fragmentation would likely involve the loss of small molecules such as H₂O, HF, or C₂H₄. The fragmentation pattern provides a fingerprint that can help to confirm the structure of the molecule. For comparison, the mass spectrum of 1,2-difluoroethane (B1293797) shows a base peak corresponding to the loss of HF. nist.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cyclopentanol
Cyclopentanone
2,2-dimethylpentane

Computational and Theoretical Investigations of 2,2 Difluorocyclopentan 1 Ol

Molecular Orbital Theory and Electronic Structure Analysis

The electronic structure of 2,2-difluorocyclopentan-1-ol is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a notable polarization of the C-F bonds, creating a localized electron-deficient area at the C2 carbon and electron-rich regions around the fluorine atoms. This polarization has a cascading inductive effect on the rest of the cyclopentane (B165970) ring and the hydroxyl group.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity. In this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen atom in the hydroxyl group. The presence of the electron-withdrawing fluorine atoms is anticipated to lower the energy of the HOMO compared to non-fluorinated cyclopentanol, thereby increasing the molecule's oxidative stability.

Conversely, the LUMO is expected to be an antibonding orbital, likely a σ* orbital associated with the C-F or C-O bonds. The strong inductive effect of the fluorine atoms would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the C2 carbon or the carbon bearing the hydroxyl group.

A qualitative representation of the primary frontier orbital interactions is depicted below:

OrbitalPrimary Atomic Orbital ContributionsExpected Energy LevelImplications for Reactivity
HOMO Oxygen lone pairs (p-type)Lowered by fluorine substitutionReduced nucleophilicity and susceptibility to oxidation compared to cyclopentanol.
LUMO σ* (C-F), σ* (C-O)Lowered by fluorine substitutionIncreased electrophilicity at C1 and C2, susceptible to nucleophilic attack.

This table presents a qualitative analysis based on established principles of molecular orbital theory.

The fluorine atoms also participate in hyperconjugative interactions. For instance, an anti-periplanar alignment of a C-H or C-C bond with a C-F bond can lead to a stabilizing n→σ* interaction, where electron density from a filled bonding orbital is donated into the antibonding orbital of the C-F bond. These interactions, though weaker than primary bonding interactions, play a crucial role in determining the conformational preferences of the molecule.

Conformational Analysis and Energy Landscape Studies

The five-membered ring of cyclopentane is not planar and exists in a continuous state of dynamic puckering. The introduction of substituents, such as the gem-difluoro group and the hydroxyl group in this compound, creates distinct energy minima on the potential energy surface, corresponding to specific conformers.

For cyclopentane derivatives, the two most common puckered conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three adjacent atoms are coplanar, with the other two being on opposite sides of the plane.

For this compound, these puckered conformations will be further differentiated by the relative orientations of the hydroxyl group, which can be in either an axial or equatorial-like position relative to the approximate plane of the ring. This leads to a set of possible conformational isomers for each puckering mode.

The conformational equilibrium of this compound is a delicate balance of several factors:

Steric Strain: Repulsive van der Waals interactions between bulky substituents favor conformations where they are further apart. In this molecule, the fluorine atoms and the hydroxyl group are on adjacent carbons, leading to potential steric hindrance.

Torsional Strain: Eclipsing interactions between substituents on adjacent carbons are energetically unfavorable. The puckering of the ring helps to alleviate some of this strain by moving towards staggered arrangements.

Dipole-Dipole Interactions: The highly polar C-F and C-O bonds will orient themselves to minimize repulsive interactions and maximize attractive ones. Intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms could also be a significant stabilizing factor in certain conformations.

Hyperconjugation (Gauche Effect): The preference for a gauche arrangement between electronegative substituents, known as the gauche effect, can be significant. In this molecule, interactions between the C-F and C-O bonds will influence the puckering and the preferred orientation of the hydroxyl group.

It is anticipated that conformations allowing for an intramolecular hydrogen bond between the -OH group and a fluorine atom would be particularly stable.

Conformer DescriptionPuckering TypeOH OrientationPlausible Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Conformer A EnvelopeAxial-like (H-bonding)0.00Intramolecular H-bond, staggered interactions.
Conformer B Half-ChairEquatorial-like0.5 - 1.5Reduced steric strain, potential gauche interactions.
Conformer C EnvelopeEquatorial-like1.0 - 2.5Steric hindrance between F and OH.
Conformer D Half-ChairAxial-like2.0 - 4.0Significant steric and torsional strain.

This table is illustrative and presents plausible relative energies to demonstrate the concepts. Actual values would require specific DFT or ab initio calculations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating the properties of molecules like this compound. DFT calculations can provide optimized geometries, relative energies of conformers, and vibrational frequencies. mdpi.com

A geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) would yield the lowest energy three-dimensional structure of the most stable conformer. The optimization process systematically alters the atomic coordinates to find a minimum on the potential energy surface.

Once the geometry is optimized, a vibrational frequency calculation can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

A hypothetical table of calculated vibrational frequencies for the most stable conformer of this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)~3650 (free), ~3500 (H-bonded)O-H stretching
ν(C-H)2850 - 3000C-H stretching
ν(C-F)1000 - 1200C-F stretching (asymmetric and symmetric)
ν(C-O)1050 - 1150C-O stretching
δ(CH₂)1400 - 1470CH₂ scissoring
Ring Puckering< 400Low-frequency ring deformations

This table contains typical frequency ranges for the specified vibrational modes and is for illustrative purposes. Accurate values are obtained from specific DFT calculations.

These computational investigations, from molecular orbital analysis to DFT calculations, provide a detailed and nuanced understanding of the structure, stability, and reactivity of this compound, governed by the complex interplay of its fluorine and hydroxyl substituents.

Prediction of Spectroscopic Parameters

There is a lack of specific published research detailing the computational prediction of spectroscopic parameters (such as NMR and IR spectra) for this compound. While these parameters can be theoretically calculated using computational chemistry software, dedicated studies presenting and analyzing these predicted data for this compound could not be located.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. Unfortunately, specific computational studies detailing the HOMO-LUMO energies and their distribution for this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms, providing insights into transition states and reaction pathways. However, no specific computational studies on the reaction mechanisms involving this compound could be found. Such studies would be valuable for understanding its synthesis and degradation pathways, as well as its interactions with other molecules.

Applications in Advanced Organic Synthesis

2,2-Difluorocyclopentan-1-ol as a Chiral Building Block

The chirality of this compound, when resolved into its enantiomers, makes it a powerful tool for asymmetric synthesis. Its stereodefined centers can be transferred to more complex molecules, influencing their biological activity and pharmacological properties.

This compound serves as a key starting material for the synthesis of a variety of fluorinated carbocyclic compounds. The gem-difluoro group can influence the reactivity and conformation of the cyclopentane (B165970) ring, enabling the stereoselective introduction of other functional groups. For instance, the thermal vinylcyclopropane (B126155) rearrangement of vinyl-substituted difluorocyclopropanes, which can be derived from precursors related to this compound, leads to the formation of difluorinated cyclopentenes. nih.gov This strategy provides access to cyclopentane rings with controlled stereochemistry and functionality.

A significant application of this compound and its derivatives is in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer agents. mdpi.commdpi.com The replacement of the furanose oxygen with a CF₂ group creates carbocyclic nucleoside analogues with altered electronic properties, metabolic stability, and biological activity. mdpi.comrsc.org The synthesis of such analogues often involves the construction of a suitably functionalized difluorocyclopentane core, which is then coupled with a nucleobase. rsc.orgnih.gov

For example, racemic carbocyclic 2',2'-difluorothymidine analogues have been prepared from a protected difluoro amino diol derived from a ketone precursor. nih.gov The synthesis of 6'-gem-difluorouridines has been achieved on a gram-scale, highlighting the utility of these building blocks for creating diverse nucleoside derivatives. rsc.org These synthetic routes demonstrate the importance of difluorinated cyclopentane scaffolds in accessing novel pharmacophores for drug discovery. mdpi.comrsc.org

Table 1: Examples of Nucleoside Analogues Synthesized Using Fluorinated Cyclopentane Scaffolds

Nucleoside Analogue ClassKey Synthetic FeatureReference
Carbocyclic Pyrimidine NucleosidesReplacement of furanose oxygen with CF₂ or CHF rsc.org
2',3'-Dideoxy-2',3'-difluoro Uridine (B1682114) DerivativesDirect fluorination of 5'-O-protected uridine analogues mdpi.com
2'-Deoxy-2'-fluoro NucleosidesTreatment of 2,2'-anhydro nucleosides with a fluorine source mdpi.comnih.gov
Carbocyclic 2',2'-Difluorothymidine AnaloguesDerived from a protected difluoro amino diol nih.gov

The chiral nature of this compound and its derivatives makes them attractive candidates for the development of new chiral ligands and auxiliaries for asymmetric catalysis. While specific examples detailing the use of this compound itself are not prevalent in the provided search results, the synthesis of chiral building blocks for drug discovery often involves the creation of enantiomerically pure intermediates that can be adapted for ligand synthesis. nih.gov The principles used to synthesize chiral amino alcohols, for instance, can be applied to the development of novel fluorinated ligands. nih.gov

Synthesis of Densely Functionalized Cyclopentane Derivatives

The cyclopentane ring is a common motif in many natural products and biologically active molecules. oregonstate.edu Methodologies that allow for the creation of highly substituted and stereochemically complex cyclopentane derivatives are therefore of great interest. nih.govnih.govresearchgate.net Tandem reactions, such as Michael addition followed by radical cyclization and oxygenation, have been developed to construct densely functionalized cyclopentanes with multiple stereocenters. nih.gov While not directly starting from this compound, these strategies highlight the importance of cyclopentane-based building blocks in accessing molecular complexity. The unique reactivity imparted by the gem-difluoro group in this compound can be harnessed in similar multi-reaction sequences to generate novel fluorinated cyclopentanoids.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The presence of the gem-difluoro group in this compound can be exploited to develop new synthetic transformations. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups, opening up avenues for novel chemical reactions. For instance, the chemistry of gem-difluorocyclopropanes, which share the gem-difluoro motif, involves unique ring-opening and rearrangement reactions. nih.gov Similar principles could be applied to this compound to explore new synthetic pathways. The development of new synthetic methods is a continuous area of research in organic chemistry. titech.ac.jp

Strategic Intermediate in Total Synthesis of Target Molecules

In the realm of total synthesis, the primary goal is the efficient and stereocontrolled construction of complex natural products. pitt.edunih.gov Chiral building blocks that provide access to key structural motifs are invaluable. This compound, as a source of a fluorinated five-membered ring, can serve as a strategic intermediate in the synthesis of target molecules where this moiety is present. The ability to introduce fluorine atoms into a molecule can significantly impact its properties, and utilizing a pre-fluorinated building block like this compound can be a more efficient strategy than late-stage fluorination.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future viability of 2,2-difluorocyclopentan-1-ol as a building block hinges on the development of practical, scalable, and environmentally benign synthetic methods. While traditional fluorination methods often rely on harsh or hazardous reagents, future research should focus on greener alternatives.

Enzymatic synthesis represents a highly promising frontier. Biocatalytic platforms, leveraging enzymes such as fluorinases or engineered cytochrome P450s, could enable the direct and highly selective fluorination of cyclopentane (B165970) precursors under mild, aqueous conditions. ki.sirsc.org This approach minimizes waste and avoids the use of toxic heavy metals. Another avenue involves electrochemistry, particularly in combination with flow chemistry systems. nih.govnih.gov Electrochemical methods can generate reactive fluorinating species from safer precursors in situ, avoiding the risks associated with storing and handling aggressive reagents. nih.gov

Potential Synthetic Strategy Key Advantages Research Focus
Enzymatic Catalysis High selectivity (enantio- and regio-), mild reaction conditions, reduced environmental impact.Discovery of novel fluorinases, directed evolution of enzymes for substrate specificity.
Electrochemical Synthesis In situ generation of reagents, high atom economy, enhanced safety, scalability.Development of stable electrode materials, optimization of mediators for fluorination. nih.gov
Catalytic Vicinal Difluorination Direct conversion of cyclopentene (B43876) precursors.Design of novel transition-metal catalysts, control of stereoselectivity.
Flow Chemistry Approaches Safe handling of hazardous intermediates, precise control over reaction parameters, ease of scale-up. acs.orgvapourtec.comIntegration of fluorination and reduction steps into a continuous process.

Investigation of Novel Reactivity Patterns Induced by Gem-Difluorination

The presence of the CF2 group at the C2 position is expected to dramatically alter the reactivity of the cyclopentane ring compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the adjacent C1 alcohol.

This inductive effect should lower the pKa of the hydroxyl group, making it more acidic. Furthermore, it would make the hydroxyl group a better leaving group, potentially facilitating nucleophilic substitution reactions at the C1 position under milder conditions than those required for cyclopentanol. This opens pathways for the efficient synthesis of a wide array of derivatives. Research should systematically quantify these effects and explore reactions that exploit this altered reactivity, such as stereoinvertive substitutions or eliminations to form difluorocyclopentenes. The influence of the CF2 group on the reactivity of remote positions (C3, C4, C5) through conformational effects also warrants investigation. nih.gov

Property/Reactivity Cyclopentanol (Baseline) Expected Effect in this compound Research Avenue
Alcohol pKa Higher (less acidic)Lower (more acidic)Potentiometric titration; computational pKa prediction.
C-O Bond Lability Low; requires harsh conditions for substitution.High; potential for SN1/SN2 reactions under milder conditions.Kinetic studies of substitution reactions.
Oxidation to Ketone Standard conditions.Potentially faster due to activated C-H bond.Comparative oxidation studies.
Ring Conformation Envelope/TwistPuckering influenced by C-F bond dipoles.NMR spectroscopic analysis and computational modeling.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation. For this compound, advanced computational modeling can provide critical insights.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of potential synthetic routes by modeling transition states and calculating reaction energy barriers. mdpi.commdpi.com This would allow for the in silico screening of catalysts and reaction conditions to identify the most efficient pathways before they are attempted in the lab. Furthermore, computational methods can accurately predict key physicochemical properties influenced by gem-difluorination, such as pKa, bond dissociation energies, and conformational preferences of the cyclopentane ring. nih.gov Such predictive power is invaluable for designing derivatives with specific properties for applications in medicinal chemistry or materials science.

Computational Method Target Property/Prediction Potential Impact
Density Functional Theory (DFT) Reaction mechanisms, transition state energies, kinetic barriers. mdpi.comPrioritize high-yield synthetic routes; understand unexpected reactivity.
Quantum Theory of Atoms in Molecules (QTAIM) Bond strengths, electronic charge distribution.Quantify the inductive effect of the CF2 group on the ring.
Molecular Dynamics (MD) Simulations Conformational landscape, solvent interactions.Predict solubility and how the molecule interacts in a biological environment.
Ab initio pKa Calculation Acidity of the hydroxyl group.Guide the design of reactions and formulation studies.

Exploration of Additional Chiral Applications in Asymmetric Catalysis

Chiral fluorinated molecules are of immense value in asymmetric synthesis, where they can act as powerful catalysts, ligands, or chiral starting materials. rsc.orgbeilstein-journals.org Enantiomerically pure (R)- or (S)-2,2-difluorocyclopentan-1-ol could be a valuable addition to the "chiral pool"—a collection of readily available, enantiopure building blocks. wikipedia.orgnih.govrsc.org

Its rigid stereodefined structure makes it an ideal scaffold for the design of novel chiral ligands for asymmetric metal catalysis. The fluorine atoms would exert a strong electronic influence on the metal center, potentially modifying its catalytic activity and enantioselectivity in novel ways. rsc.org For example, a phosphine (B1218219) ligand derived from chiral this compound could be used in asymmetric hydrogenations or cross-coupling reactions. The unique stereoelectronic profile conferred by the gem-difluoro group could lead to catalysts with superior performance compared to non-fluorinated analogues.

Application Area Role of Chiral this compound Potential Reactions to Catalyze
Chiral Ligand Synthesis As a backbone for phosphine, amine, or N-heterocyclic carbene (NHC) ligands.Asymmetric hydrogenation, allylic alkylation, Diels-Alder reactions. rsc.org
Organocatalysis As a precursor to a chiral organocatalyst (e.g., a proline derivative).Asymmetric aldol (B89426) or Michael reactions.
Chiral Pool Synthesis As a starting material for the total synthesis of complex molecules. rsc.orgSynthesis of fluorinated analogues of natural products.
Chiral Derivatizing Agent To determine the enantiomeric purity of other molecules via NMR.Formation of diastereomeric esters or ethers.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of promising laboratory chemistry into scalable, reproducible production is a significant challenge. Integrating the synthesis of this compound and its derivatives with modern automation and flow chemistry platforms offers a solution.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for fluorination reactions, as it allows for the safe handling of hazardous reagents and precise control over temperature and reaction time. acs.orgvapourtec.com This can lead to higher yields and purities. nih.gov When coupled with automated synthesis platforms, this technology can be used to rapidly create libraries of derivatives. sigmaaldrich.commt.com An automated system could systematically vary substituents on the cyclopentane ring or perform a range of reactions on the hydroxyl group, accelerating the discovery of new compounds with desirable properties for pharmaceutical or materials applications. nih.govyoutube.com

Platform/Technology Application to this compound Key Benefit
Continuous Flow Reactors Synthesis of the core scaffold using potentially hazardous fluorinating agents.Enhanced safety, precise temperature/time control, improved scalability. vapourtec.com
Automated Synthesis Workstations Parallel synthesis of a library of derivatives from the core scaffold. sigmaaldrich.commt.comHigh-throughput screening of reaction conditions and rapid lead generation.
Robotic Sample Handling Automated workup, purification, and analysis of reaction products.Increased reproducibility, reduced manual labor. nih.gov
AI-driven platforms AI algorithms can predict optimal reaction pathways and conditions for the automated system to execute. youtube.comAccelerated discovery cycle from molecular design to synthesis.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer :
  • Catalyst Recycling : Replace stoichiometric DAST with catalytic fluorination agents (e.g., N-fluoropyridinium salts).
  • Solvent Substitution : Use cyclopentyl methyl ether (CPME) instead of THF for reduced toxicity.
  • Waste Minimization : Employ flow chemistry to enhance atom economy and reduce byproducts .

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